molecular formula C21H33N3O2 B4446161 N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide

N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide

Cat. No. B4446161
M. Wt: 359.5 g/mol
InChI Key: DKTUSRLNLYLVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide, commonly known as NMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In

Mechanism of Action

NMPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in a variety of neurological and psychiatric disorders. By blocking the activity of this receptor, NMPB has been shown to have potential therapeutic effects for these disorders.
Biochemical and Physiological Effects:
NMPB has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling in the brain. Specifically, NMPB has been shown to decrease dopamine release in the striatum, which is a brain region that is involved in motor control and reward processing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMPB in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of using NMPB is that it may have off-target effects on other receptors or signaling pathways.

Future Directions

There are several potential future directions for research on NMPB, including the development of more selective and potent D3 receptor antagonists, the exploration of NMPB's effects on other neurotransmitter systems, and the investigation of NMPB's potential therapeutic effects for a range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of NMPB, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

NMPB has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug development. In particular, NMPB has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.

properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-18-7-11-23(12-8-18)10-2-9-22-21(25)20-5-3-19(4-6-20)17-24-13-15-26-16-14-24/h3-6,18H,2,7-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTUSRLNLYLVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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